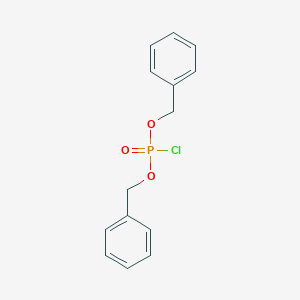
Dibenzyl chlorophosphonate
概述
描述
Synthesis Analysis
The synthesis of dibenzyl chlorophosphonate and its derivatives involves reactions with benzyl alcohol, (methoxycarbonyl)phosphonic dichloride, and fluorination reactions for the introduction of difluoromethyl groups into the molecule (Mitchell et al., 1991); (Ladame, Willson, & Périé, 2002). These synthesis methods are crucial for generating compounds with specific properties and functionalities for further research and application in various chemical domains.
Molecular Structure Analysis
The molecular structure of dibenzyl chlorophosphonate and its derivatives has been explored through NMR and mass spectrometry, providing insights into their structural configurations and the nature of their bonds. These analyses are essential for understanding the reactivity and potential applications of these compounds (Lewkowski et al., 2017).
Chemical Reactions and Properties
Dibenzyl chlorophosphonate undergoes various chemical reactions, including hydrolysis, which proceeds rapidly and involves multiple pathways, demonstrating its reactive nature and the potential for generating diverse products. These reactions are significant for the development of prodrugs and the exploration of phosphorus chemistry (Mitchell et al., 1991).
Physical Properties Analysis
The physical properties of dibenzyl chlorophosphonate derivatives, such as solubility, thermal stability, and reactivity under different conditions, are crucial for their application in synthesis and material science. These properties are determined by the molecular structure and substituents present in the compounds (Mukmeneva et al., 1990).
Chemical Properties Analysis
The chemical properties of dibenzyl chlorophosphonate, including its reactivity with various organic and inorganic reagents, its role in catalysis, and its ability to undergo substitution reactions, highlight its versatility and importance in organic synthesis and chemical research (Bhagat & Chakraborti, 2007).
科学研究应用
1. Phosphorylation Studies
- Application : Dibenzyl chlorophosphonate is used in studies on phosphorylation .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not provided in the source .
2. Biological Applications of Phosphinates and Derivatives
- Application : Phosphinic acids and derivatives, such as Dibenzyl chlorophosphonate, are considered as bioisosteric groups. They play key roles in many different areas of life science .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not provided in the source .
3. Further Studies on Phosphorylation
- Application : Dibenzyl chlorophosphonate is used in further studies on the use of dibenzyl chlorophosphonate and the examination of certain alternative phosphorylation methods .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not provided in the source .
4. Checkpoint Signaling in Cancer Immunity
- Application : Phosphorylation plays a critical role in checkpoint signaling in cancer immunity. Dibenzyl chlorophosphonate, as a phosphorylation agent, might be involved in these processes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not provided in the source .
属性
IUPAC Name |
[chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADJFRGSGWGMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl chlorophosphonate | |
CAS RN |
538-37-4 | |
| Record name | Dibenzyl chlorophosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZYL CHLOROPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWP897QDQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

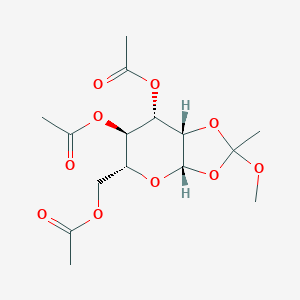
![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)
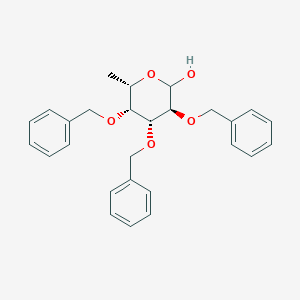
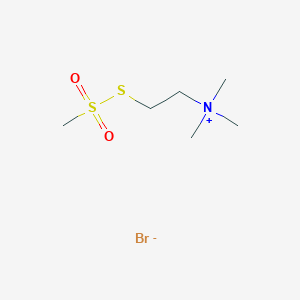
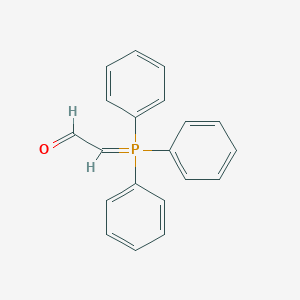
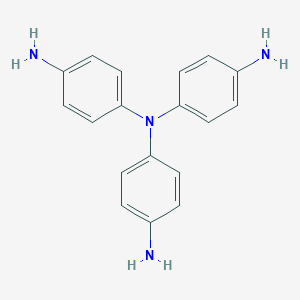
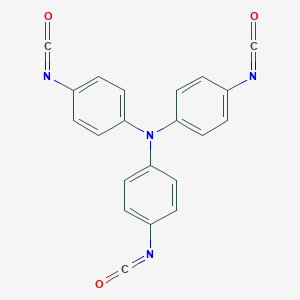
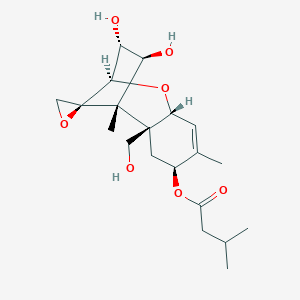
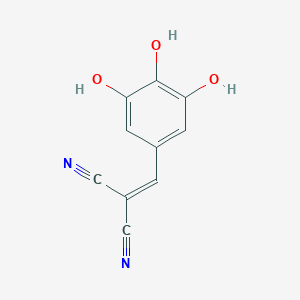
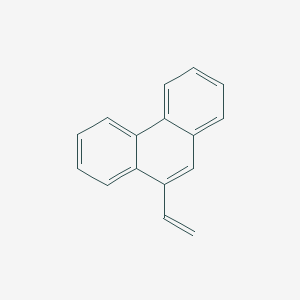
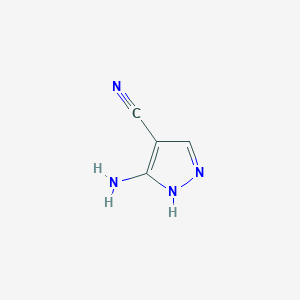
![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)
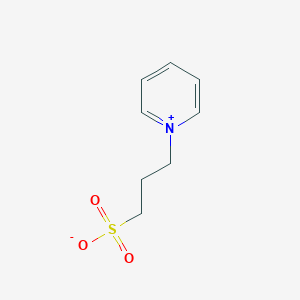
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)